molecular formula C18H16Cl2N2O4 B6034492 methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate

methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate

Cat. No.: B6034492
M. Wt: 395.2 g/mol
InChI Key: MDZAUWOGELUAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure that includes a benzyloxy group, a dichlorophenyl group, and an oxoimidazolidine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the imidazolidine intermediate.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable dichlorophenyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, dichlorophenyl precursors, and suitable catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(benzyloxy)-2-phenyl-4-oxoimidazolidine-1-carboxylate: Similar structure but lacks the dichlorophenyl group.

    Methyl 3-(benzyloxy)-2-(4-chlorophenyl)-4-oxoimidazolidine-1-carboxylate: Contains a monochlorophenyl group instead of a dichlorophenyl group.

Uniqueness

Methyl 3-(benzyloxy)-2-(2,4-dichlorophenyl)-4-oxoimidazolidine-1-carboxylate is unique due to the presence of the dichlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

methyl 2-(2,4-dichlorophenyl)-4-oxo-3-phenylmethoxyimidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4/c1-25-18(24)21-10-16(23)22(26-11-12-5-3-2-4-6-12)17(21)14-8-7-13(19)9-15(14)20/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZAUWOGELUAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.